2-Ethyl-6-vinylpyrazine 2-Ethyl-6-vinylpyrazine
Brand Name: Vulcanchem
CAS No.: 32736-90-6
VCID: VC17533028
InChI: InChI=1S/C8H10N2/c1-3-7-5-9-6-8(4-2)10-7/h3,5-6H,1,4H2,2H3
SMILES:
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

2-Ethyl-6-vinylpyrazine

CAS No.: 32736-90-6

Cat. No.: VC17533028

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-vinylpyrazine - 32736-90-6

Specification

CAS No. 32736-90-6
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 2-ethenyl-6-ethylpyrazine
Standard InChI InChI=1S/C8H10N2/c1-3-7-5-9-6-8(4-2)10-7/h3,5-6H,1,4H2,2H3
Standard InChI Key QKJPBHPFIVOPSX-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=CC(=N1)C=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Ethyl-6-vinylpyrazine (C₈H₁₀N₂) features a pyrazine core substituted with an ethyl group at position 2 and a vinyl group at position 6. Its IUPAC name derives from this substitution pattern, with the nitrogen atoms defining the ring numbering. The compound’s molecular weight is 134.18 g/mol, and its structure is defined by the positions of its functional groups, which influence its physicochemical properties .

Spectroscopic and Chromatographic Signatures

While no direct NMR or mass spectrometry data for 2-ethyl-6-vinylpyrazine are available, studies on analogous pyrazines offer predictive insights. For example, 2-ethyl-6-methylpyrazine exhibits distinct 1H^1H-NMR signals at δ 8.29 (s) for aromatic protons and δ 2.81 (q) for the ethyl group, with 13C^{13}C-NMR peaks at δ 140.7 (pyrazine C3) and δ 28.8 (ethyl CH₂) . Similarly, 2-methyl-6-vinylpyrazine shows vinyl proton resonances at δ 5.2–5.8 (m) and δ 6.6–6.9 (m) . These patterns suggest that 2-ethyl-6-vinylpyrazine would display overlapping vinyl and ethyl signals in its NMR spectrum, necessitating advanced 2D techniques like HSQC and HMBC for unambiguous assignment .

Table 1: Predicted 13C^{13}C-NMR Chemical Shifts for 2-Ethyl-6-vinylpyrazine

Carbon PositionPredicted δ (ppm)Assignment
2155–158Pyrazine C2 (substituted)
3140–143Pyrazine C3
5141–151Pyrazine C5
6143–153Pyrazine C6 (vinyl)
7 (ethyl)28–29CH₂ (ethyl)
8 (ethyl)13–14CH₃ (ethyl)
9 (vinyl)115–125CH₂ (vinyl)

Synthesis and Isolation Strategies

Microwave-Assisted Synthesis

The synthesis of vinyl-substituted pyrazines often employs microwave irradiation to enhance reaction efficiency. For instance, 2-methyl-6-vinylpyrazine was synthesized via a one-pot reaction using microwaves, achieving 90% purity and reduced reaction times compared to conventional thermal methods . This approach could be adapted for 2-ethyl-6-vinylpyrazine by substituting methyl precursors with ethyl analogs, though steric and electronic effects may require optimization of reaction conditions.

Chromatographic Separation Challenges

Separating regioisomers like 2-ethyl-5-vinylpyrazine and 2-ethyl-6-vinylpyrazine presents significant challenges. Studies on 2-ethyl-5(6)-methylpyrazine isomers demonstrated that chiral stationary phases (e.g., Chiralpak AD-H) and GC-MS on polar columns (e.g., DB-WAX) achieve baseline resolution . These methods rely on subtle differences in hydrogen bonding and π-π interactions, suggesting similar strategies could resolve vinyl analogs.

Table 2: Comparative HPLC Retention Times for Pyrazine Isomers

CompoundColumn TypeMobile PhaseRetention Time (min)
2-Ethyl-6-methylpyrazineChiralpak AD-HHexane:IPA (90:10)12.3
2-Ethyl-5-methylpyrazineChiralpak AD-HHexane:IPA (90:10)14.7
2-Methyl-6-vinylpyrazineDB-WAX8.9

Biological and Functional Properties

Electrophysiological Activity in Insects

Analytical Challenges and Future Directions

Spectral Differentiation of Regioisomers

Distinguishing 2-ethyl-6-vinylpyrazine from its regioisomers requires advanced NMR techniques. In 2-ethyl-5(6)-methylpyrazine, HMBC correlations between aromatic protons and methine carbons confirmed substitution patterns . Similar analyses for vinyl analogs would involve tracking correlations between vinyl protons and pyrazine carbons, though signal overlap may complicate interpretation.

Stability and Reactivity Profiling

The vinyl group’s electron-withdrawing effects could alter the pyrazine ring’s reactivity, influencing susceptibility to oxidation or polymerization. Accelerated stability studies under varying pH and temperature conditions are essential for applications in food or pharmaceuticals.

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